molecular formula C15H31N3O3S B6788053 N-[2-(azepan-1-yl)ethyl]-N-propylmorpholine-4-sulfonamide

N-[2-(azepan-1-yl)ethyl]-N-propylmorpholine-4-sulfonamide

Cat. No.: B6788053
M. Wt: 333.5 g/mol
InChI Key: VWOBONKYLDMWQG-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)ethyl]-N-propylmorpholine-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a sulfonamide group, and an azepane moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[2-(azepan-1-yl)ethyl]-N-propylmorpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N3O3S/c1-2-7-17(11-10-16-8-5-3-4-6-9-16)22(19,20)18-12-14-21-15-13-18/h2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOBONKYLDMWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCN1CCCCCC1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)ethyl]-N-propylmorpholine-4-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of morpholine with a sulfonyl chloride to form a sulfonamide intermediate. This intermediate is then reacted with an azepane derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)ethyl]-N-propylmorpholine-4-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles in polar or non-polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

N-[2-(azepan-1-yl)ethyl]-N-propylmorpholine-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[2-(azepan-1-yl)ethyl]-N-propylmorpholine-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. For instance, it may inhibit enzyme activity by mimicking the enzyme’s natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(azepan-1-yl)ethyl]acetamide
  • N-[2-(azepan-1-yl)ethyl]cyclobutanamine
  • 2-(azepan-1-yl)ethyl methacrylate

Uniqueness

N-[2-(azepan-1-yl)ethyl]-N-propylmorpholine-4-sulfonamide stands out due to its combination of a morpholine ring and a sulfonamide group, which imparts unique chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various research and industrial applications.

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